molecular formula C10H28Sn3 B14161493 Stannane, methylidynetris[trimethyl- CAS No. 56177-42-5

Stannane, methylidynetris[trimethyl-

Cat. No.: B14161493
CAS No.: 56177-42-5
M. Wt: 504.5 g/mol
InChI Key: WBEONPXIGYQPPA-UHFFFAOYSA-N
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Description

Stannane, methylidynetris[trimethyl- is a useful research compound. Its molecular formula is C10H28Sn3 and its molecular weight is 504.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stannane, methylidynetris[trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, methylidynetris[trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

56177-42-5

Molecular Formula

C10H28Sn3

Molecular Weight

504.5 g/mol

IUPAC Name

bis(trimethylstannyl)methyl-trimethylstannane

InChI

InChI=1S/9CH3.CH.3Sn/h9*1H3;1H;;;

InChI Key

WBEONPXIGYQPPA-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C([Sn](C)(C)C)[Sn](C)(C)C

Origin of Product

United States

Synthetic Pathways and Precursor Chemistry of Stannane, Methylidynetris Trimethyl

Methodologies for the Preparation of Tris(trimethylstannyl)methane

The construction of the C-Sn bond is a fundamental aspect of organotin chemistry, with several general methods being widely applied. These include the reaction of organometallic reagents with tin halides and coupling reactions. wikipedia.orglupinepublishers.com

Reactions Involving Dichlorobis[trimethylstannyl]methane and Stannyl (B1234572) Anions

A plausible and direct route to tris(trimethylstannyl)methane involves the reaction of a suitable precursor, dichlorobis[trimethylstannyl]methane, with a trimethylstannyl anion. This approach is analogous to nucleophilic substitution reactions commonly employed in organic and organometallic synthesis.

The trimethylstannyl anion, [ (CH₃)₃Sn ]⁻, can be generated in situ from trimethyltin (B158744) chloride by reduction with an alkali metal, such as sodium or lithium, in a suitable solvent like liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF). semanticscholar.org The resulting stannyl anion is a potent nucleophile.

The proposed reaction would proceed as follows:

(CH₃)₃Sn-CCl₂-Sn(CH₃)₃ + 2 [(CH₃)₃Sn]⁻Na⁺ → [(CH₃)₃Sn]₃CH + NaCl + [(CH₃)₃Sn]₂

In this hypothetical reaction, the trimethylstannyl anion would displace the chloride ions from the dichlorobis[trimethylstannyl]methane. Due to the presence of two chlorine atoms, a second equivalent of the stannyl anion would be required to form the trisubstituted product.

Formation via Carbanionic Intermediates

An alternative strategy for the synthesis of tris(trimethylstannyl)methane involves the use of carbanionic intermediates. This method relies on the generation of a carbanion that can then react with an organotin halide. One common method for generating carbanions is through metal-halogen exchange or by deprotonation of a sufficiently acidic C-H bond. lupinepublishers.com

A potential carbanionic route could start from a suitable dihalo- or trihalomethane. For instance, the reaction of bromoform (B151600) (CHBr₃) with a strong base like lithium diisopropylamide (LDA) could generate a carbanionic species, which could then be reacted with trimethyltin chloride.

Alternatively, a stepwise approach could be envisioned, starting from dichloromethane. Reaction with a trimethylstannyl anion could first yield chloromethyl(trimethyl)stannane. Subsequent deprotonation and reaction with another equivalent of trimethyltin chloride could lead to bis(trimethylstannyl)methane. A final iteration of deprotonation and stannylation would, in principle, yield the desired tris(trimethylstannyl)methane.

Investigation of Byproducts in Synthesis: Tetrakis[trimethylstannyl]methane and Bis[trimethylstannyl]methane

In the synthesis of highly substituted organometallic compounds, the formation of byproducts is a common challenge. In the proposed syntheses of tris(trimethylstannyl)methane, several side reactions could lead to the formation of related polystannylated methanes.

Tetrakis[trimethylstannyl]methane: In pathways involving carbanionic intermediates, over-stannylation is a significant possibility. If the tris(trimethylstannyl)methanide anion is formed, it could potentially react with another molecule of trimethyltin chloride to yield tetrakis[trimethylstannyl]methane, [(CH₃)₃Sn]₄C. The formation of this highly sterically crowded molecule would be dependent on the reaction conditions and the reactivity of the intermediates. wikipedia.org

Bis[trimethylstannyl]methane: Incomplete reaction or insufficient amounts of the stannylating agent would likely result in the formation of bis[trimethylstannyl]methane, [(CH₃)₃Sn]₂CH₂. This is particularly relevant in stepwise syntheses where the reaction is intended to be stopped at the trisubstituted stage.

Wurtz-type coupling reactions, which involve the reaction of organohalides with sodium, are also known to produce a mixture of products, including both the desired coupled product and elimination or disproportionation products. jk-sci.comwikipedia.org In the context of the synthesis of tris(trimethylstannyl)methane, such side reactions could lead to a complex mixture of polystannanes.

Exploration of Synthetic Yield Optimization and Selectivity

Optimizing the yield and selectivity for the desired tris(trimethylstannyl)methane would require careful control over several reaction parameters.

ParameterInfluence on Yield and Selectivity
Stoichiometry Precise control of the molar ratios of reactants is crucial to avoid under- or over-stannylation, thus minimizing the formation of bis- and tetrakis(trimethylstannyl)methane.
Temperature Lower temperatures are often favored in reactions involving organometallic intermediates to suppress side reactions such as decomposition and elimination.
Solvent The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates. Aprotic, non-polar, or weakly polar solvents like THF or diethyl ether are commonly used. wikipedia.org
Reaction Time Monitoring the reaction progress is essential to quench the reaction upon completion to prevent further reactions and the formation of byproducts.
Nature of the Cation In reactions involving stannyl anions, the counter-ion (e.g., Li⁺, Na⁺) can influence the reactivity and aggregation state of the anion, thereby affecting the reaction outcome.

The table above summarizes key parameters that would need to be systematically investigated to optimize the synthesis of tris(trimethylstannyl)methane. The purification of the final product would likely involve chromatographic techniques to separate it from the various byproducts.

Reaction Mechanisms and Chemical Reactivity of Stannane, Methylidynetris Trimethyl

Nucleophilic Substitution Reactions Involving Tris(trimethylstannyl)methane Precursors

The synthesis of tris(organostannyl)methanes can be achieved through nucleophilic substitution pathways. A well-documented analogue, tris(triphenylstannyl)methane, is synthesized via the reaction of a triphenylstannyl anion (acting as the nucleophile) with a trihalomethane like chloroform. nih.gov This reaction proceeds through the sequential displacement of halide ions from the carbon electrophile by the organostannyl nucleophile.

A parallel synthetic strategy can be applied for Stannane, methylidynetris[trimethyl-. The precursor, the trimethylstannyl anion ([Me₃Sn]⁻), is a powerful nucleophile typically generated in situ. This anion can then react with a suitable methine precursor bearing three leaving groups, such as chloroform, to form the central C-Sn bonds.

Reaction Scheme for a Tris(organostannyl)methane Synthesis

Reactant 1 Reactant 2 Product Reaction Type
3 [R₃Sn]⁻Na⁺/Li⁺ CHCl₃ HC(SnR₃)₃ + 3 NaCl/LiCl Nucleophilic Substitution

Table 1: Generalized nucleophilic substitution for the synthesis of tris(organostannyl)methanes. R = Methyl, Phenyl.

This synthetic route highlights the utility of organostannyl anions as potent nucleophiles in the formation of carbon-tin bonds. The reaction is a classic example of an Sₙ2-type mechanism at the carbon center.

Carbanion Chemistry and Reactivity in Organotin Systems

The methine proton in Stannane, methylidynetris[trimethyl- is acidic enough to be removed by a strong base, leading to the formation of the tris(trimethylstannyl)methanide carbanion, [(Me₃Sn)₃C]⁻. This carbanion is stabilized by the three adjacent tin atoms, although the exact stabilizing mechanism (d-orbital participation or hyperconjugation) is complex.

The generation of the carbanion is typically achieved using an organolithium reagent, such as methyllithium (B1224462) or n-butyllithium.

Deprotonation Reaction

Starting Material Reagent Product (Carbanion) Byproduct
HC(SnMe₃)₃ CH₃Li Li⁺[C(SnMe₃)₃]⁻ CH₄

Table 2: Formation of the tris(trimethylstannyl)methanide carbanion.

The resulting tris(trimethylstannyl)methanide anion is a highly reactive nucleophile and a strong, sterically hindered base. Its utility in organic synthesis stems from its ability to react with a wide range of electrophiles to form new carbon-carbon bonds. nih.gov

Halogenophilic Reactions and Related Pathways in Organotin Chemistry

Halogenophilic reactions, in which a nucleophile attacks a halogen atom rather than the carbon atom to which it is attached (an Sₙ2X mechanism), are a specific pathway in substitution chemistry. nih.gov For organotin compounds, reactions with halogens more commonly lead to the cleavage of the carbon-tin bond.

There is limited specific research available in the scientific literature detailing the participation of Stannane, methylidynetris[trimethyl- or its carbanion in defined halogenophilic reaction pathways. The high nucleophilicity of the carbon center in the tris(trimethylstannyl)methanide anion suggests that it would preferentially react at the carbon center of most alkyl halides in a standard Sₙ2 fashion, rather than abstracting a halogen. The significant steric hindrance around the central carbon might, in theory, favor attack at a more accessible peripheral atom like a halogen, but this specific reactivity profile for this compound is not well-documented.

Exploration of Stannane, methylidynetris[trimethyl- as a Synthetic Synthon in Complex Molecule Synthesis

The primary role of Stannane, methylidynetris[trimethyl- as a synthetic synthon is realized through its corresponding carbanion, tris(trimethylstannyl)methanide. This carbanion serves as a nucleophilic synthon for the bulky tris(trimethylstannyl)methyl group, [(Me₃Sn)₃C-].

This synthon can be used to introduce this sterically demanding group into various molecular frameworks by reacting it with suitable electrophiles. This allows for the construction of highly congested carbon centers.

Examples of Reactions with Electrophiles

Table 3: Synthetic applications of the tris(trimethylstannyl)methanide synthon.

The utility of this synthon lies in its ability to create sterically crowded environments in target molecules, which can influence their physical and chemical properties. Furthermore, the trimethylstannyl groups themselves can be subsequently modified or used as handles for further transformations, such as in Stille cross-coupling reactions, thereby expanding the synthetic utility of the initial adduct. wikipedia.org

Compound Index

Computational and Theoretical Investigations of Stannane, Methylidynetris Trimethyl

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Stannane, methylidynetris[trimethyl-. These in silico approaches allow for the detailed examination of its electronic structure and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) Applications in Organotin Chemistryfortunejournals.comresearchgate.net

Density Functional Theory (DFT) has become a primary tool for the computational study of organotin compounds due to its favorable balance of accuracy and computational cost. fortunejournals.comresearchgate.net DFT methods are employed to determine the equilibrium geometry of Stannane, methylidynetris[trimethyl-, providing optimized bond lengths and angles. For instance, the Sn-C and C-H bond lengths, as well as the Sn-C-Sn bond angles, can be calculated with high precision.

Beyond structural parameters, DFT calculations are instrumental in analyzing the electronic properties of the molecule. The distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting HOMO-LUMO gap can be determined. This information is crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap serving as an indicator of its kinetic stability.

Table 1: Representative DFT-Calculated Structural Parameters for Stannane, methylidynetris[trimethyl-]. (Note: These are representative values based on typical calculations for similar organotin compounds.)
ParameterCalculated Value
Sn-C (methyl) Bond Length~2.15 Å
Sn-C (methanetriyl) Bond Length~2.20 Å
C-H Bond Length~1.09 Å
Sn-C-Sn Bond Angle~112°
H-C-H Bond Angle~109.5°

Ab Initio Methods for Understanding Molecular Properties and Stability

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of theory for studying the properties of Stannane, methylidynetris[trimethyl-. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very accurate descriptions of the molecule's electronic structure and energetics.

These methods are particularly valuable for calculating the total electronic energy, which can be used to assess the thermodynamic stability of the molecule. Furthermore, ab initio calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the energies of its vibrational modes. These calculated frequencies are essential for interpreting experimental infrared (IR) and Raman spectra.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of Stannane, methylidynetris[trimethyl-. Theoretical calculations of NMR chemical shifts, spin-spin coupling constants, and vibrational frequencies provide a powerful means to corroborate and understand experimental data.

For example, DFT calculations can predict the ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts of Stannane, methylidynetris[trimethyl-. By comparing these theoretical spectra with experimental data, a detailed assignment of the observed resonances can be achieved. Similarly, the calculation of vibrational frequencies and their corresponding intensities can aid in the assignment of bands in the IR and Raman spectra.

Table 2: Representative Theoretically Predicted NMR Spectroscopic Data for Stannane, methylidynetris[trimethyl-]. (Note: These are representative values based on typical calculations for similar organotin compounds.)
NucleusPredicted Chemical Shift (ppm)Predicted J-coupling (Hz)
¹H (CH₃)~0.2²J(¹¹⁹Sn-¹H) ~55
¹³C (CH₃)~-5¹J(¹¹⁹Sn-¹³C) ~350
¹¹⁹Sn~50-

Simulation of Reaction Pathways and Transition States Relevant to Tris(trimethylstannyl)methane Chemistryfortunejournals.com

Computational methods are not limited to the study of static molecular properties; they are also invaluable for investigating the dynamics of chemical reactions involving Stannane, methylidynetris[trimethyl-. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways that connect reactants to products.

A crucial aspect of these simulations is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For instance, the synthesis of Stannane, methylidynetris[trimethyl- can be modeled to understand the mechanism and identify potential intermediates and transition states. These calculations can provide insights into the reaction conditions that would favor the formation of the desired product.

Emerging Research Directions and Advanced Methodologies in the Study of Stannane, Methylidynetris Trimethyl

Development of Novel Spectroscopic Techniques for Organotin Compounds

The characterization of large, non-crystalline organotin compounds like Stannane, methylidynetris[trimethyl- necessitates spectroscopic techniques that offer high resolution, sensitivity, and specificity. While traditional methods provide foundational data, recent advancements are enabling a more detailed structural analysis.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for the structural elucidation of organotin compounds in solution. Beyond standard ¹H and ¹³C NMR, ¹¹⁹Sn NMR spectroscopy is an exceptionally powerful tool. The ¹¹⁹Sn nucleus has a spin of 1/2 and a natural abundance of 8.7%, making it reasonably sensitive for detection rjpbcs.com. Chemical shifts in ¹¹⁹Sn NMR are highly sensitive to the coordination number of the tin atom and the nature of its substituents, providing direct insight into the local electronic environment. For a molecule like Stannane, methylidynetris[trimethyl-, ¹¹⁹Sn NMR would be critical for confirming the tetrahedral coordination around each tin atom and probing subtle electronic effects arising from the sterically crowded methylidynetris core.

Advanced Mass Spectrometry (MS) Techniques: Modern mass spectrometry techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap, are essential for characterizing large organometallic species. These "soft" ionization methods allow for the analysis of the intact molecule with minimal fragmentation, which is crucial for confirming the molecular weight and isotopic pattern of Stannane, methylidynetris[trimethyl-.

X-ray Absorption Spectroscopy (XAS): For non-crystalline samples, X-ray Absorption Spectroscopy, particularly Extended X-ray Absorption Fine Structure (EXAFS), offers a method to determine the local geometric structure around the tin atoms. EXAFS can provide information on bond distances and the number of nearest neighbors rjpbcs.com. However, it has limitations, as it does not yield angular information and is typically reliable only for distances less than 350 pm from the absorbing atom rjpbcs.com.

The table below summarizes the applicability of various advanced spectroscopic techniques for the analysis of Stannane, methylidynetris[trimethyl-.

TechniqueInformation ProvidedApplicability to Stannane, methylidynetris[trimethyl-Reference
¹¹⁹Sn NMR Coordination number, electronic environment, purityHigh; provides direct probe of the tin centers rjpbcs.com
High-Resolution MS Molecular weight, isotopic distribution, formula confirmationHigh; essential for verifying the molecular integrity rjpbcs.com
EXAFS Sn-C bond lengths, coordination numberModerate; useful for local structure in non-crystalline states rjpbcs.com
GC-FPD/GC-MS Separation and detection of volatile organotinsLow; requires derivatization and may cause thermal degradation nih.govlabrulez.com
LC-ICP-MS Speciation and quantification in complex matricesModerate; useful for environmental or biological sample analysis researchgate.net

Advanced Computational Approaches for Large Organometallic Systems

The sheer size and electronic complexity of Stannane, methylidynetris[trimethyl- make experimental characterization alone insufficient. Computational chemistry has become an indispensable tool for understanding the structure, stability, and reactivity of such large organometallic systems acs.orgresearchgate.net.

Density Functional Theory (DFT): DFT has become the workhorse of computational transition metal and main group chemistry acs.org. It offers a favorable balance between computational cost and accuracy for medium to large-sized molecules. For Stannane, methylidynetris[trimethyl-, DFT calculations can be used to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate vibrational frequencies to aid in the interpretation of infrared (IR) and Raman spectra.

Determine electronic properties such as orbital energies and charge distributions.

Model potential reaction pathways and transition states.

Generic Force Fields (FF): For systems exceeding 1000 atoms or for molecular dynamics simulations, traditional quantum mechanical methods become computationally prohibitive. Newly developed generic force fields, such as GFN-FF, are designed to handle large, diverse chemical structures, including organometallics, with remarkable speed while approaching quantum-mechanical accuracy in many cases nih.gov. Such methods would be invaluable for studying the conformational dynamics or intermolecular interactions of Stannane, methylidynetris[trimethyl-.

Multireference Methods: While DFT is highly effective, it can struggle with systems that have significant multireference character, such as those with complex electronic structures or excited states. Advanced post-Hartree-Fock and multireference methods, though computationally expensive, are critical for accurately describing these phenomena in organometallic compounds rsc.org.

The following table compares different computational approaches and their suitability for studying Stannane, methylidynetris[trimethyl-.

Computational MethodPrimary ApplicationSuitability for Stannane, methylidynetris[trimethyl-Reference
Density Functional Theory (DFT) Geometry optimization, electronic structure, reaction mechanismsHigh; provides a robust and accurate description for its size acs.org
Time-Dependent DFT (TD-DFT) Prediction of electronic spectra (UV-Vis)High; allows for correlation with experimental spectroscopic data torontomu.ca
Generic Force Fields (e.g., GFN-FF) Molecular dynamics, conformational analysis of very large systemsModerate to High; enables simulation of dynamic behavior nih.gov
Multireference Methods (e.g., MCSCF) Accurate description of excited states and complex electronic structuresHigh (for specific problems); computationally intensive but necessary for certain properties rsc.org

Integration of Experimental and Theoretical Data for Comprehensive Mechanistic Understanding

The most powerful approach to understanding complex molecules like Stannane, methylidynetris[trimethyl- lies in the synergy between experimental and theoretical methods. Computational modeling serves as a crucial complement to experimental data, allowing for the interpretation of complex spectra and the exploration of mechanistic hypotheses that are difficult to probe in the lab acs.orgacs.org.

A typical integrated workflow involves:

Initial Characterization: Experimental techniques like NMR and MS are used to confirm the synthesis and basic structure of the compound.

Computational Modeling: A theoretical model of the molecule is built and its geometry is optimized using a method like DFT.

Spectral Prediction and Validation: The optimized structure is then used to predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) using methods like TD-DFT torontomu.ca. These predicted spectra are compared with the experimental data. Discrepancies can lead to refinement of the computational model or re-evaluation of the experimental results.

Mechanistic Investigation: Once validated, the computational model can be used to explore reaction mechanisms, calculate activation barriers, and understand the factors controlling reactivity, providing a level of detail often unattainable through experiment alone.

This iterative process of measurement, modeling, and validation provides a comprehensive and robust understanding of the system. For Stannane, methylidynetris[trimethyl-, this integrated approach would be essential for correlating its unique structure with its chemical properties and potential reactivity.

StepMethodologyObjectiveReference
1. Synthesis & Initial Analysis Standard synthetic routes; NMR, MSConfirm identity, purity, and basic connectivity rjpbcs.com
2. Computational Geometry Optimization DFTDetermine lowest energy conformation, predict bond parameters researchgate.net
3. Spectroscopic Correlation TD-DFT, NMR chemical shift calculationsCompare theoretical spectra with experimental data for validation torontomu.ca
4. Mechanistic & Property Exploration DFT (transition state searching), Molecular DynamicsElucidate reaction pathways, understand dynamic behavior acs.orgnih.gov

Conclusion and Future Perspectives in Stannane, Methylidynetris Trimethyl Research

Summary of Key Academic Contributions to Organotin Chemistry

The study of organotin compounds has a rich history, with wide-ranging applications as PVC stabilizers, catalysts, and biocides. lupinepublishers.comnih.govindexcopernicus.com The synthesis and reactivity of these compounds are heavily influenced by the number and nature of the organic groups attached to the tin atom. lupinepublishers.com In the context of sterically demanding organotin compounds, research has often focused on creating bulky ligands to stabilize unusual coordination geometries or reactive species.

While the academic literature specifically detailing the synthesis and reactivity of tris(trimethylstannyl)methane has been notably sparse, a 2022 study provided a significant contribution by reporting on its synthesis. nih.gov This research also explored the derivatization of related tris(organostannyl)methane compounds, such as tris(triphenylstannyl)methane. For instance, the reaction of tris(triphenylstannyl)methane with iodine was shown to yield tris(diphenyliodostannyl)methane. nih.gov This work represents a crucial step forward in understanding the chemistry of this class of molecules.

The general synthetic routes to tetraorganotin compounds, such as the reaction of a Grignard reagent with a tin halide, are well-established. wikipedia.org For sterically bulky groups, these reactions can sometimes be challenging, and the fact that a synthetic route to a related tris(organostannyl)methane has been documented is a key academic milestone. lupinepublishers.comnih.gov

Below is a data table summarizing some key properties and identifiers for Stannane, methylidynetris[trimethyl-].

PropertyValue
Systematic Name Stannane, methylidynetris[trimethyl-
Common Name Tris(trimethylstannyl)methane
CAS Number 56177-42-5
Molecular Formula C10H27Sn3

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational work, the chemistry of Stannane, methylidynetris[trimethyl-] remains largely uncharted territory. The most significant knowledge gap is the lack of extensive research into its fundamental reactivity, physical properties, and potential applications. While a synthetic mention exists, detailed studies on reaction mechanisms, kinetics, and the scope of its utility as a reagent or precursor are absent from the current body of scientific literature. nih.gov

Unexplored Research Avenues Include:

Detailed Synthetic Exploration: A thorough investigation into optimizing the synthesis of tris(trimethylstannyl)methane and exploring alternative synthetic methodologies would be highly valuable.

Reactivity Studies: The reactivity of the central methine proton and the trimethylstannyl groups has not been systematically studied. Investigating its behavior in reactions common to organotin compounds, such as Stille coupling or as a source of the tris(trimethylstannyl)methyl radical or anion, could unveil novel synthetic applications.

Structural and Spectroscopic Characterization: While the structure can be inferred, detailed X-ray crystallographic data and comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) are not readily available in the public domain. Such data are fundamental for understanding its bonding and electronic properties.

Computational and Theoretical Studies: Theoretical calculations could provide insights into the compound's geometry, bond energies, and electronic structure, helping to predict its reactivity and guide future experimental work.

Coordination Chemistry: The potential of tris(trimethylstannyl)methane or its deprotonated form, the tris(trimethylstannyl)methanide anion, as a bulky ligand in coordination chemistry is an entirely unexplored area. Such a ligand could stabilize low-coordinate metal centers or lead to the formation of novel organometallic complexes.

The following table highlights the key areas where research on Stannane, methylidynetris[trimethyl-] is lacking.

Research AreaStatus
Synthesis Optimization Limited Information
Detailed Reactivity Largely Unexplored
Structural Analysis Data Not Available
Spectroscopic Data Limited Information
Computational Studies Not Reported
Coordination Chemistry Unexplored

Broader Impact of Research on Organotin Chemistry and Related Fields

Further investigation into Stannane, methylidynetris[trimethyl-] and its derivatives could have a significant impact on several areas of chemistry:

Organometallic Synthesis: The development of new bulky ligands and reagents is crucial for advancing organometallic synthesis. The tris(trimethylstannyl)methyl group, due to its significant steric bulk, could offer unique advantages in stabilizing reactive intermediates or influencing the stereochemical outcome of reactions.

Materials Science: Organotin compounds are used as precursors for tin-based materials. lupinepublishers.com Understanding the chemistry of polymetallic organotin compounds like tris(trimethylstannyl)methane could lead to new pathways for synthesizing novel materials with interesting electronic or catalytic properties.

Catalysis: While many organotin compounds are used as catalysts, the potential of highly substituted stannanes in this field is not well understood. nih.gov Research into the catalytic activity of tris(trimethylstannyl)methane or its derivatives could open up new avenues in catalysis research.

Theoretical Chemistry: The study of sterically congested molecules challenges theoretical models and can lead to a better understanding of non-covalent interactions and the limits of chemical bonding. Tris(trimethylstannyl)methane provides an excellent model system for such studies.

Q & A

Q. How does methylidynetris[trimethylstannane] compare to analogous germanium or silicon compounds in terms of electronic and steric effects?

  • Methodological Answer : Comparative studies using Hammett σ constants (for electronics) and Tolman cone angles (for sterics) quantify differences. ’s lead compound analysis can be adapted, with XAS (X-ray Absorption Spectroscopy) probing Sn vs. Ge/Si coordination .

Data Presentation Guidelines

  • Tables : Include raw NMR shifts, crystallographic data (e.g., CCDC numbers), and kinetic parameters (rate constants, activation energies) in appendices ().
  • Figures : Use color-coded reaction mechanisms or comparative bar graphs for yields/ee ().

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